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Compound of Interest

Compound Name: (rac)-CHEMBL333994

Cat. No.: B3181960 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

Introduction
This document provides a technical overview of the chemical compound identified by the

ChEMBL ID (rac)-CHEMBL333994. The primary focus of this guide is to delineate its chemical

identity through its IUPAC name and known synonyms. While a comprehensive search for in-

depth experimental data, including quantitative biological activity, detailed experimental

protocols, and associated signaling pathways, was conducted, such information is not readily

available in the public domain.

Chemical Identity
The compound (rac)-CHEMBL333994 is a racemic mixture. The specific enantiomer, (3R), is

registered in public databases under the ChEMBL ID CHEMBL333994.

IUPAC Name
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the

racemic mixture is:

N-[(3RS)-1-(2-fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-

indole-2-carboxamide

A more systematic IUPAC name based on the tricyclic ring system is:
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N-[(11RS)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-

11-yl]-1H-indole-2-carboxamide[1]

Synonyms
Several synonyms and alternative identifiers for this compound have been identified from

various chemical databases:

(rac)-FK480[1]

(rac)-N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-

yl]-1H-indole-2-carboxamide[1]

Data Presentation
A comprehensive search for quantitative biological and physicochemical data from

experimental studies did not yield sufficient information to be summarized in a tabular format.

Publicly accessible databases currently lack detailed reports on the bioactivity, efficacy, and

pharmacokinetic properties of (rac)-CHEMBL333994.

Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of

(rac)-CHEMBL333994 are not available in the reviewed literature. While the synthesis of

related tetrahydro[1][2]diazepino[1,2-a]indol-1-one structures has been described in the context

of developing cyclin-dependent kinase inhibitors, a specific protocol for (rac)-CHEMBL333994
was not found.

Signaling Pathways and Mechanistic Visualizations
Due to the absence of published research on the mechanism of action and biological targets of

(rac)-CHEMBL333994, no signaling pathways, experimental workflows, or logical relationships

could be identified for visualization.

Conclusion
The chemical identity of (rac)-CHEMBL333994 has been established as N-[(3RS)-1-(2-

fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-
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carboxamide. However, there is a significant lack of publicly available, in-depth technical data

for this compound. Key information regarding its biological activity, experimental

methodologies, and its role in any signaling pathways remains uncharacterized in the scientific

literature. This presents an opportunity for novel research to explore the potential therapeutic

applications and pharmacological profile of this molecule. Further investigation is required to

elucidate its properties and potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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